molecular formula C32H33F2N7O2 B2770300 3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide CAS No. 887213-74-3

3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide

Número de catálogo: B2770300
Número CAS: 887213-74-3
Peso molecular: 585.66
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide is a useful research compound. Its molecular formula is C32H33F2N7O2 and its molecular weight is 585.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 3-(4-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structural characteristics, and the implications for pharmacological applications.

Structural Overview

The compound features a triazoloquinazoline core , which is known for its diverse biological activities. The presence of various functional groups such as fluorobenzyl and piperazine derivatives enhances the compound's ability to interact with biological targets.

Structural Feature Description
Triazoloquinazoline Core Contains a triazole and quinazoline ring structure associated with anticancer and antimicrobial properties.
Fluorobenzyl Group Enhances lipophilicity and potential binding affinity to targets.
Piperazine Derivative Contributes to neuroactive properties and may influence receptor interactions.

Anticancer Activity

Research indicates that compounds containing the triazoloquinazoline scaffold exhibit significant anticancer properties. For instance, studies have shown that similar derivatives can inhibit polo-like kinase 1 (Plk1), a target in various cancers, suggesting that our compound may also possess this capability . The inhibition of Plk1 can disrupt mitotic processes in cancer cells, leading to reduced cell proliferation.

Antimicrobial Properties

The triazole ring in the compound is associated with antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against resistant bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Acetylcholinesterase Inhibition

The presence of piperazine suggests potential activity against acetylcholinesterase (AChE), an enzyme involved in neurotransmitter regulation. Some derivatives of quinazoline have shown AChE inhibitory activity, which is critical for developing treatments for neurodegenerative diseases like Alzheimer's . Molecular docking studies indicate that such compounds may bind effectively to both the catalytic and peripheral anionic sites of AChE .

Anti-inflammatory Effects

Preliminary studies on related compounds indicate potential anti-inflammatory activity through the inhibition of nitric oxide (NO) release and modulation of cytokine levels such as TNF-α and IL-6 . This suggests that our compound may also possess anti-inflammatory properties.

Study 1: Inhibition of Polo-like Kinase 1

A study identified a related triazoloquinazoline scaffold as an effective inhibitor of Plk1, demonstrating promising results in preclinical models. The study highlighted the importance of structural modifications in enhancing potency against cancer cells .

Study 2: Antimicrobial Screening

Another investigation into compounds with similar triazole frameworks revealed significant antibacterial activity against a range of pathogens, including resistant strains. This study emphasized the role of the triazole moiety in mediating these effects.

Study 3: Neuroprotective Potential

Research focusing on AChE inhibitors found that certain quinazoline derivatives exhibited strong inhibitory effects, comparable to established drugs like donepezil. The binding interactions were elucidated through molecular modeling techniques .

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a complex structure that includes:

  • A triazoloquinazoline core , which is known for its biological activity.
  • A fluorobenzyl group that enhances lipophilicity and biological interactions.
  • A piperazine moiety , which is common in many pharmacologically active compounds.

The molecular formula is C26H27F2N5OC_{26}H_{27}F_{2}N_{5}O, with a molecular weight of approximately 487.6 g/mol. The presence of fluorine atoms contributes to the compound's unique electronic properties, potentially affecting its interaction with biological targets.

Biological Activities

Research indicates that compounds containing similar triazole and quinazoline structures exhibit a range of biological activities:

Kinase Inhibition

The triazoloquinazoline scaffold is associated with kinase inhibition, particularly targeting polo-like kinase 1 (Plk1), which is implicated in various cancers. Inhibitors derived from this scaffold have shown promising results in preclinical studies by selectively inhibiting Plk1 without significant off-target effects .

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Studies have indicated that derivatives of triazoloquinazolines can inhibit cell proliferation in cancer cell lines, making them candidates for further development as anticancer agents .

Antimicrobial Activity

Compounds with triazole rings are known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activities, potentially useful against resistant strains of bacteria.

Case Study 1: Inhibition of Polo-like Kinase 1

A study identified a novel class of small-molecule inhibitors based on the triazoloquinazoline scaffold that effectively inhibits Plk1 PBD. These compounds demonstrated greater than tenfold higher inhibitory activity compared to previous inhibitors, indicating their potential as therapeutic agents for Plk1-addicted cancers .

CompoundIC50 (μM)Solubility (μg/ml)
Compound A4.38 ± 0.4111.0
Compound B>50<1

Case Study 2: Antimicrobial Screening

Another study explored the antimicrobial efficacy of triazole derivatives against various bacterial strains. The results indicated significant inhibition of bacterial growth, supporting the potential use of this compound in treating infections caused by resistant bacteria.

Propiedades

IUPAC Name

3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-[4-(2-fluorophenyl)piperazin-1-yl]propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H33F2N7O2/c33-24-12-10-23(11-13-24)22-40-31(43)25-6-1-3-8-27(25)41-29(36-37-32(40)41)14-15-30(42)35-16-5-17-38-18-20-39(21-19-38)28-9-4-2-7-26(28)34/h1-4,6-13H,5,14-22H2,(H,35,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRCSPXDTOPDGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)F)C6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H33F2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.